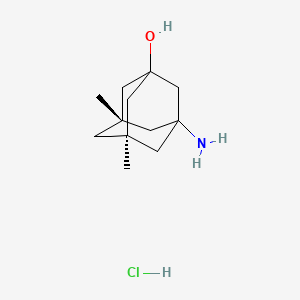
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is a chiral compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce amino and hydroxyl groups at specific positions. This can be achieved through a series of reactions, including nitration, reduction, and hydrolysis.
Chiral Resolution: The resulting mixture of stereoisomers is then subjected to chiral resolution techniques to isolate the desired (5S,7R) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and chiral centers make it valuable in the development of stereoselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders, infectious diseases, and other medical conditions.
Industry
In industry, this compound is used in the development of advanced materials. Its stability and rigidity make it suitable for applications in coatings, polymers, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrobromide
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydroiodide
Uniqueness
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride stands out due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C12H22ClNO |
|---|---|
Molekulargewicht |
231.76 g/mol |
IUPAC-Name |
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H/t9-,10+,11?,12?; |
InChI-Schlüssel |
VSLXJPGBEIWMTR-QZIWBCHOSA-N |
Isomerische SMILES |
C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C.Cl |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




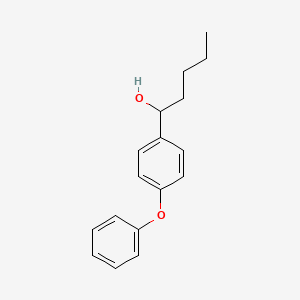

![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
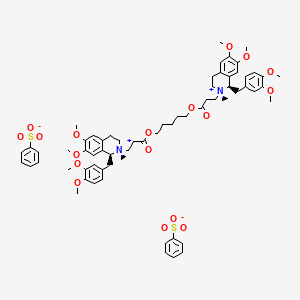
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
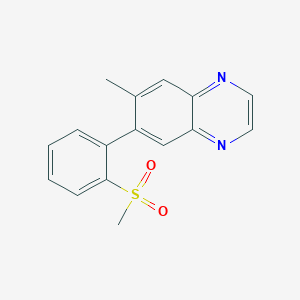
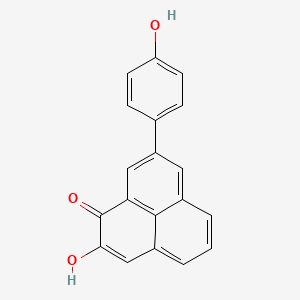
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

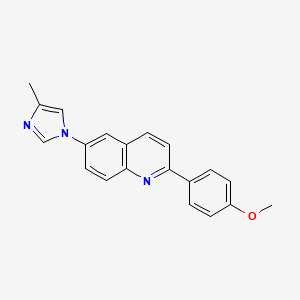
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
